N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-16-10-9-15(26-2)11-18(16)27-3)28-21-23-17(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVZBVNITWIVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution reactions: The thiazole ring is then subjected to substitution reactions to introduce the 2,4-dimethoxyphenyl and phenyl groups.
Formation of the imidazo[2,1-b]thiazole core: This involves cyclization reactions, often using strong acids or bases as catalysts.
Carboxamide formation:
Chemical Reactions Analysis
Structural Analysis and Reactivity
The compound’s reactivity is influenced by its heterocyclic system and substituents:
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Imidazo[2,1-b] thiazole core : The fused rings create a π-electron-rich system, enabling interactions with biological targets.
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Carboxamide group : The CONH2 moiety participates in hydrogen bonding and may act as a leaving group under basic conditions.
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Methoxy substituents : Electron-donating methoxy groups at the 2,4-positions enhance aromatic stability and may modulate biological activity.
Density Functional Theory (DFT) studies on similar compounds reveal frontier molecular orbitals (HOMO/LUMO) that govern redox reactivity.
Enzymatic Inhibition
The compound exhibits cyclooxygenase (COX) inhibitory activity, a property linked to its heterocyclic framework. Analogous thiazole derivatives inhibit COX enzymes by binding to the active site, reducing prostaglandin synthesis. For example:
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COX-1/COX-2 inhibition : Substituents on the phenyl ring (e.g., methoxy groups) influence selectivity and potency .
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Mechanism : Hydrogen bonding between the carboxamide group and enzyme residues, coupled with hydrophobic interactions from aromatic substituents.
Cytotoxicity and Anticancer Activity
Thiazole derivatives often display anticancer properties through mechanisms such as tubulin polymerization inhibition. While direct data for this compound is limited, related imidazo[2,1-b]thiazoles show:
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IC50 values : Typically in the micromolar range against cancer cell lines (e.g., A549) .
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Cell cycle arrest : Induction of G2/M phase accumulation, disrupting mitosis .
Antimicrobial Activity
Thiazole derivatives with electron-withdrawing groups (e.g., nitro) exhibit antimicrobial effects, though this compound’s methoxy groups may reduce such activity. For comparison:
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MIC values : Analogous thiazoles show MICs ranging from 100–400 µg/mL against gram-positive bacteria .
Reaction Conditions and Functional Group Transformations
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Basic conditions (e.g., NaOH) | Conversion of carboxamide to carboxylate |
| Alkylation | Alkyl halides, DMF | Methoxy group alkylation (if activated) |
| Oxidation | Oxidizing agents (e.g., KMnO4) | Potential oxidation of sulfur in the thiazole ring |
Biological Activity Data
| Activity | Target | Potency | Key Features |
|---|---|---|---|
| COX inhibition | COX-1/COX-2 | Moderate (exact IC50 not reported) | Methoxy groups enhance selectivity |
| Anticancer | Tubulin polymerization | Analogous compounds: IC50 ~0.5–1.5 µM | Phenyl substituents critical for activity |
| Antimicrobial | Gram-positive bacteria | Likely weaker (MIC >100 µg/mL) | Electron-donating groups reduce efficacy |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives, including N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide. The following findings summarize its efficacy against various cancer cell lines:
- Mechanism of Action :
- In Vitro Studies :
- Case Studies :
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent:
- Broad-Spectrum Activity :
- Molecular Docking Studies :
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
| Study Focus | Cell Line/Pathogen | IC Values | Key Findings |
|---|---|---|---|
| Anticancer Activity | Pancreatic Cancer (Panc-1R) | 2.2 - 3.9 mM | Effective against gemcitabine-resistant cells |
| Anticancer Activity | Breast Cancer (MCF7) | 1.4 - 4.2 µM | Significant cytotoxicity observed |
| Antimicrobial Activity | Various Bacterial/Fungal Strains | Not Specified | Broad-spectrum antimicrobial activity noted |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, as a potential COX inhibitor, it binds to the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. Additionally, its interaction with DNA and proteins can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of functional groups and its potential as a multi-targeted bioactive molecule .
Biological Activity
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound’s structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound’s molecular formula is with a molecular weight of 393.5 g/mol. The structure features an imidazo[2,1-b][1,3]thiazole core substituted with a dimethoxyphenyl group and a carboxamide functional group. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 852133-61-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide followed by cyclization to form the final product. Reaction conditions often involve solvents like ethanol and the use of catalysts to enhance yield and purity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent . The imidazo[2,1-b][1,3]thiazole derivatives have shown promising results against various cancer cell lines:
- IC50 Values : The compound exhibited an IC50 value of approximately 1.61 µg/mL against certain cancer cell lines, indicating significant cytotoxic activity .
- Mechanism of Action : The presence of the thiazole ring is crucial for inducing apoptosis in cancer cells. Structural modifications that enhance electron donation at specific positions have been linked to increased antitumor activity .
Other Biological Activities
In addition to its antitumor properties, this compound has shown:
- Antimicrobial Activity : Related thiazole compounds have demonstrated mild antimicrobial properties against various pathogens .
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes involved in tumor progression and inflammation .
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various imidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines (HeLa and Jurkat). The results indicated that structural variations significantly impacted cytotoxicity levels .
- Structure-Activity Relationship (SAR) : Research has established that specific substitutions on the phenyl ring enhance biological activity. For instance, electron-donating groups at certain positions have been associated with improved potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing imidazo[2,1-b][1,3]thiazole carboxamide derivatives, and how are they optimized?
- Methodology :
- Route 1 : Cyclization of thiourea intermediates in DMF with iodine and triethylamine at reflux (1–3 min), yielding target compounds after sulfur elimination. Confirmed via H/C NMR .
- Route 2 : Dehydrosulfurization using HgO in glacial acetic acid (1–1.5 hours, 42–62% yields), forming fused triazolo-thiadiazole systems .
- Optimization : Adjusting solvent polarity (acetonitrile vs. DMF) and catalyst ratios (e.g., triethylamine) improves cyclization efficiency. Mercury-based methods require careful waste handling due to toxicity .
Q. How are structural and purity characteristics validated for this compound?
- Techniques :
- NMR : H/C NMR identifies substituent positions (e.g., methoxy, phenyl groups) and confirms carboxamide linkage .
- IR : Detects carbonyl stretches (1650–1700 cm) and sulfur-containing functional groups .
- HPLC/LC-MS : Validates purity (>95%) and molecular weight consistency (e.g., m/z 273.31 for related oxazole-carboxamides) .
Q. What biological activities are reported for structurally related imidazo-thiazole derivatives?
- Antimicrobial : Triazolo-thiadiazole analogs show activity against Staphylococcus aureus (MIC 8–16 µg/mL) and Candida albicans .
- Antiviral : Derivatives inhibit HIV-1 and herpes viruses via enzyme interference (e.g., protein tyrosine phosphatase 1B) .
- Anticancer : Thiophene-carboxamide analogs exhibit cytotoxicity in breast cancer cell lines (IC < 10 µM) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for analogs with similar scaffolds?
- Approach :
- Compare experimental shifts with computational models (DFT calculations) to account for electron-withdrawing/donating substituents (e.g., trifluoromethyl groups alter chemical environments) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Case Study : Discrepancies in H NMR for 6-phenyl vs. 4-nitrophenyl derivatives arise from para-substituent effects on ring current shielding .
Q. What strategies improve yield in multi-step syntheses of fused imidazo-thiazole systems?
- Key Factors :
- Intermediate Stability : Protect reactive sites (e.g., carboxamide NH) during thiourea formation to prevent side reactions .
- Catalyst Screening : Transition metals (CuI) enhance cyclization efficiency in azide-alkyne click reactions (e.g., 74% yield for triazepine-carboxamide derivatives) .
- Table : Comparative Yields Under Varied Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiourea Cyclization | DMF, I, EtN | 64–70 | |
| Dehydrosulfurization | HgO, CHCOOH | 42–62 | |
| Click Functionalization | CuI, DMF | 74 |
Q. How do structural modifications (e.g., methoxy vs. nitro groups) influence bioactivity?
- SAR Insights :
- Methoxy Groups : Enhance lipophilicity and membrane permeability (e.g., 2,4-dimethoxyphenyl improves antifungal activity) .
- Nitro Substituents : Increase electron-deficient character, boosting interactions with enzyme active sites (e.g., HIV-1 reverse transcriptase) .
- Case Study : Replacing 4-methoxy with 4-nitro in a benzamide analog increased antiviral potency by 3-fold .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for imidazo-thiazole derivatives?
- Potential Causes :
- Cell Line Variability : Breast cancer (MCF-7) vs. colon (HCT-116) cells show differential sensitivity due to expression of drug efflux pumps .
- Assay Conditions : Varying incubation times (24 vs. 48 hours) and serum concentrations alter IC values .
- Resolution : Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS) and include positive controls (e.g., doxorubicin) for cross-study comparisons.
Safety and Waste Management
Q. What are the recommended safety protocols for handling mercury-based reagents in synthesis?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
